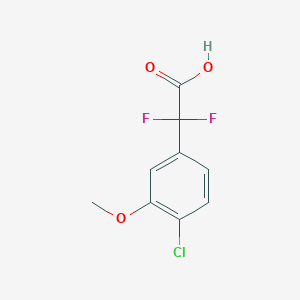
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a chloro, methoxy, and difluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-3-methoxyphenylboronic acid as a starting material, which undergoes a series of reactions including Suzuki-Miyaura coupling to introduce the difluoroacetic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-3-methoxybenzoic acid, while substitution of the chloro group with an amine can produce 2-(4-amino-3-methoxyphenyl)-2,2-difluoroacetic acid.
科学的研究の応用
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, while the difluoroacetic acid moiety can affect its reactivity and stability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(4-Chloro-3-methoxyphenyl)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.
4-Chloro-3-methoxyphenylboronic acid: Used as a starting material in the synthesis of the target compound.
4-Chloro-3-methoxybenzoic acid: An oxidation product of the target compound.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with the difluoroacetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H7ClF2O3 |
|---|---|
分子量 |
236.60 g/mol |
IUPAC名 |
2-(4-chloro-3-methoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChIキー |
ZHZJLBVTDJDGQU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


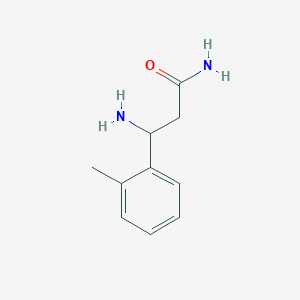
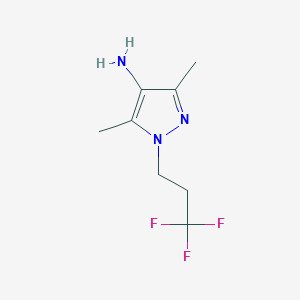

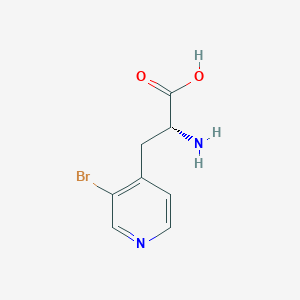
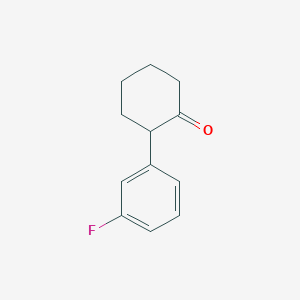
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
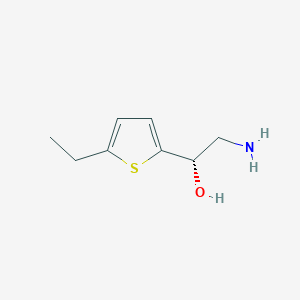
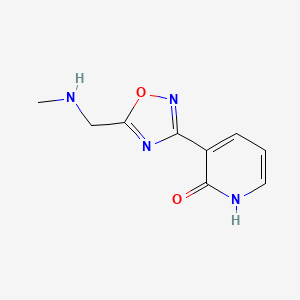
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)

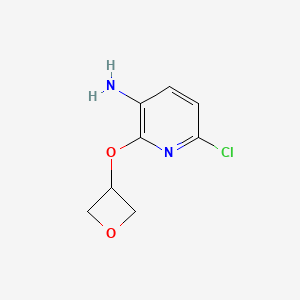
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)

